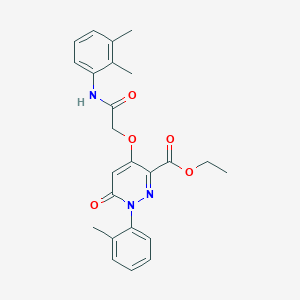

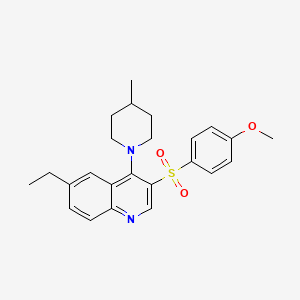

![molecular formula C22H25N5O5 B2833293 ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896301-32-9](/img/structure/B2833293.png)

ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Green Chemistry in Cosmetic Ingredient Synthesis

The compound under investigation is related to the field of Green Chemistry, specifically in the synthesis of aromatic esters such as 3-methylbutyl 4-methoxycinnamate and 2-ethylhexyl 4-methoxycinnamate. These esters are prominent as ultraviolet B sunscreen filters, UV absorbers, and have antimicrobial properties. The synthesis methods include solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, highlighting a significant improvement over classical procedures. This approach not only simplifies the synthesis process but also aligns with the principles of Green Chemistry by reducing solvent use and enhancing the reaction efficiency under microwave activation or conventional heating (Villa et al., 2005).

Antioxidant Activity and Catalytic Applications

Another area of research pertains to the synthesis and characterization of compounds with potential antioxidant activities. For instance, Schiff bases and their metal complexes have been synthesized and evaluated for their antioxidant properties. These complexes, particularly the Ru(II) complex, have demonstrated potent antioxidant activities and have been used as catalysts for the transfer hydrogenation of ketones. This indicates the compound's relevance in catalysis and its potential as an antioxidant agent (Turan & Buldurun, 2018).

Synthesis of Bioactive Compounds

Furthermore, the synthesis of bioactive compounds, such as isopropanol derivatives with β-adrenergic blocking activity, showcases another application. These derivatives are synthesized through reactions involving p-methoxyphenol or ethyl p-hydroxybenzoate, indicating the broad applicability of the compound in synthesizing agents with potential therapeutic benefits (Shu-hua, 2004).

Antimicrobial Activity

Research also delves into the synthesis and in vitro antimicrobial activities of derivatives, highlighting the compound's role in developing new antimicrobial agents. The study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, for instance, emphasizes the potential of such compounds in addressing resistant bacterial strains through novel synthetic pathways (Sharma, Sharma, & Rane, 2004).

Orientations Futures

The future directions for research on “ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

Propriétés

IUPAC Name |

ethyl 3-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O5/c1-5-32-17(28)10-11-25-20(29)18-19(24(3)22(25)30)23-21-26(14(2)12-27(18)21)13-15-6-8-16(31-4)9-7-15/h6-9,12H,5,10-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURWGUZOZKVKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=C(C=C4)OC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

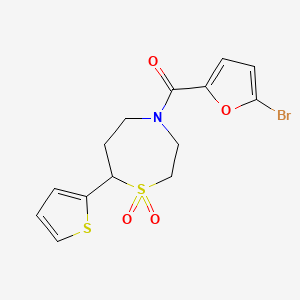

![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)

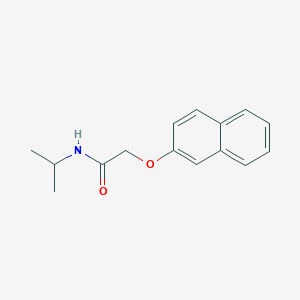

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)

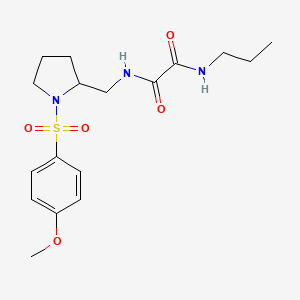

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2833226.png)